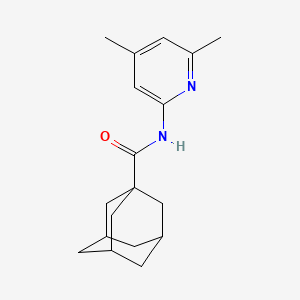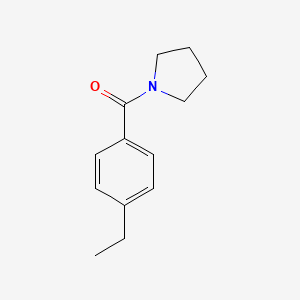![molecular formula C20H19ClN2O4 B5018535 4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid](/img/structure/B5018535.png)
4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid, also known as BAC, is a synthetic compound that belongs to the family of amino acids. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose and insulin levels in the body. BAC has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of diabetes and other metabolic disorders.
作用機序
4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid acts as a potent inhibitor of DPP-IV, which is an enzyme that degrades the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV results in increased levels of GLP-1 and GIP, which stimulate insulin secretion and inhibit glucagon secretion. This leads to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It also reduces fasting glucose levels and HbA1c levels in diabetic rats. This compound has been found to reduce hepatic glucose production and improve lipid metabolism in animal models of obesity and non-alcoholic fatty liver disease. It has also been shown to have beneficial effects on cardiovascular function, including reducing blood pressure and improving endothelial function.
実験室実験の利点と制限
One of the main advantages of using 4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid in lab experiments is its potent inhibitory effect on DPP-IV, which makes it a useful tool for studying the role of DPP-IV in glucose homeostasis and insulin sensitivity. However, this compound has some limitations for lab experiments, including its high cost and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid. One area of interest is the development of more efficient synthesis methods for this compound to reduce its cost and increase its availability for research. Another area of research is the investigation of the long-term effects of this compound on glucose homeostasis and insulin sensitivity in animal models and humans. Additionally, the potential use of this compound in combination with other drugs for the treatment of diabetes and other metabolic disorders should be investigated. Finally, the development of new DPP-IV inhibitors based on the structure of this compound could lead to the discovery of more potent and selective inhibitors with improved pharmacokinetic properties.
合成法
The synthesis of 4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid involves the reaction between 4-aminobutanoic acid and 2-(benzoylamino)-3-(4-chlorophenyl)acrylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of a solvent such as dichloromethane or dimethylformamide. The resulting product is purified by column chromatography to obtain pure this compound.
科学的研究の応用
4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This compound has also been investigated for its potential use in the treatment of obesity, non-alcoholic fatty liver disease, and cardiovascular disease.
特性
IUPAC Name |
4-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c21-16-10-8-14(9-11-16)13-17(20(27)22-12-4-7-18(24)25)23-19(26)15-5-2-1-3-6-15/h1-3,5-6,8-11,13H,4,7,12H2,(H,22,27)(H,23,26)(H,24,25)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRFYJAWJORHQX-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-1-[2-methoxy-4-(methylthio)benzoyl]piperidine](/img/structure/B5018459.png)
![8-nitro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5018474.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5018481.png)
![(4-methoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B5018487.png)

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[3-(methylthio)propyl]piperidine](/img/structure/B5018504.png)

![N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B5018527.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5018534.png)
![ethyl 1-[(5-methyl-2-thienyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5018537.png)
![N-[2-methyl-4-(1H-pyrazol-3-yl)phenyl]nicotinamide](/img/structure/B5018549.png)
![2-(3-methoxyphenyl)-4-{4-[(2-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5018550.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(3-methyl-2-quinoxalinyl)methyl]methanamine](/img/structure/B5018555.png)
![N-phenyl-N'-{2-[4-(3,4,5-trimethoxyphenyl)-1-piperazinyl]ethyl}urea](/img/structure/B5018563.png)